molecular formula C9H9NO3 B8468481 2-(2-Methyl-3-nitrophenyl)oxirane

2-(2-Methyl-3-nitrophenyl)oxirane

Cat. No.: B8468481
M. Wt: 179.17 g/mol
InChI Key: WFAYKHYCZPYPQE-UHFFFAOYSA-N
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Description

2-(2-Methyl-3-nitrophenyl)oxirane is a trisubstituted epoxide featuring a nitro group at the meta-position and a methyl group at the ortho-position on the aromatic ring. Its synthesis typically involves the Darzens condensation of nitrobenzaldehyde derivatives with α-chloroketones, yielding trans-isomers with high stereoselectivity due to steric and electronic effects . This compound serves as a precursor in acid-catalyzed rearrangements to synthesize oxalamides and other heterocyclic scaffolds .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-(2-methyl-3-nitrophenyl)oxirane

InChI

InChI=1S/C9H9NO3/c1-6-7(9-5-13-9)3-2-4-8(6)10(11)12/h2-4,9H,5H2,1H3

InChI Key

WFAYKHYCZPYPQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C2CO2

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-(2-Methyl-3-nitrophenyl)oxirane is as an intermediate in organic synthesis. The compound can participate in various chemical reactions due to the strained nature of the epoxide ring, which makes it reactive towards nucleophiles. This reactivity allows for the formation of diverse products depending on the reaction conditions and nucleophiles used.

Reactivity Studies

Research indicates that the reactivity of this compound can lead to different outcomes based on environmental factors such as pH and solvent polarity. For example, nucleophilic attack on the epoxide can yield alcohols or ethers, which are essential building blocks in organic synthesis .

Medicinal Chemistry

The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Studies suggest that derivatives of this compound may exhibit biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Preliminary investigations into compounds structurally related to this compound have shown promising antimicrobial effects against various pathogens. These compounds have been effective against bacteria such as Staphylococcus aureus and Escherichia coli, indicating their potential use in developing new antibiotics .

Cytotoxicity

Research into the cytotoxic effects of similar compounds has revealed selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer agents that minimize side effects associated with traditional chemotherapy .

Case Study 1: Synthesis of Isochromans

A study highlighted the use of epoxides, including this compound, in synthesizing isochromans via reactions with phenolic compounds. The yields achieved were significant, demonstrating the utility of this compound in producing complex organic molecules .

Case Study 2: Enzyme Inhibition

Another research focus has been on the inhibition of specific enzymes by derivatives of this compound. For instance, studies have shown that similar compounds can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases, suggesting potential applications in treating conditions such as Alzheimer's disease .

Comparative Analysis with Related Compounds

To understand the unique properties and potential applications of this compound better, a comparative analysis with structurally similar compounds is essential.

Compound NameStructure CharacteristicsUnique Features
2-(2-Nitrophenyl)oxiraneNitro group in ortho positionDifferent reactivity profile compared to meta-substituted
2-(4-Nitrophenyl)oxiraneNitro group in para positionAffects electronic distribution and reactivity
2-(3-Chlorophenyl)oxiraneChlorine substituentExhibits different chemical behavior due to halogen effects
2-(Methyl(3-nitrophenyl)amino)ethanolAmino group additionShows distinct biological activity due to amino functionality

This table illustrates how slight modifications in substituent positions or types can lead to significant differences in chemical behavior and potential applications.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Oxiranes

Compound Name Substituents on Aromatic Ring Key Functional Groups Molecular Formula Molecular Weight (g/mol)
2-(2-Methyl-3-nitrophenyl)oxirane 2-methyl, 3-nitro Epoxide, nitro C₉H₉NO₃ 179.18
2-[(4-Nitrophenoxy)methyl]oxirane 4-nitro (phenoxy) Epoxide, ether, nitro C₉H₉NO₄ 195.17
2-(4-Methoxyphenyl)-3-methyloxirane 4-methoxy, 3-methyl Epoxide, methoxy C₁₀H₁₂O₂ 164.20
(R)-2-(3-Trifluoromethylphenyl)oxirane 3-trifluoromethyl Epoxide, CF₃ C₉H₇F₃O 188.15
2-(3-Fluorophenyl)oxirane 3-fluoro Epoxide, fluorine C₈H₇FO 138.14

Key Observations:

  • Electron-withdrawing vs. donating groups: The nitro group in this compound and 2-[(4-Nitrophenoxy)methyl]oxirane enhances electrophilicity of the epoxide ring, facilitating nucleophilic attack . In contrast, methoxy groups (e.g., 2-(4-Methoxyphenyl)-3-methyloxirane) are electron-donating, reducing ring strain and reactivity .
  • Chirality: Enantiomers like (R)-2-[(4-Nitrophenoxy)methyl]oxirane () highlight the role of stereochemistry in biological activity or catalytic processes, whereas this compound is synthesized as a single trans-isomer .

Key Differences:

  • Darzens condensation () is preferred for nitro-substituted oxiranes due to high efficiency and stereocontrol.
  • Epoxidation (e.g., 2-(3-Fluorophenyl)oxirane) is less stereoselective and may require harsh oxidizing agents .

Acid-Catalyzed Rearrangements:

  • This compound undergoes acid-catalyzed ring-opening to form oxalamides, a reaction driven by the electron-withdrawing nitro group stabilizing carbocation intermediates .
  • Analogues like 2-(4-Methoxyphenyl)-3-methyloxirane show slower rearrangement due to electron-donating methoxy groups, which destabilize carbocations .

Preparation Methods

Reaction Mechanism and Stereoselectivity

The reaction proceeds via a nucleophilic attack of the enolate (generated from the α-haloketone) on the carbonyl carbon of the nitrobenzaldehyde derivative. Subsequent intramolecular displacement of the halide forms the oxirane ring. Steric hindrance from the ortho-methyl and meta-nitro substituents on the aromatic ring directs the stereochemical outcome, favoring the trans-isomer due to minimized eclipsing interactions during ring closure. For example, the condensation of 2-methyl-3-nitrobenzaldehyde with 2-chloro-1-(4-tolyl)ethanone in the presence of sodium hydroxide yields the target epoxide with >90% trans-selectivity.

Optimization of Reaction Parameters

Critical parameters influencing yield and selectivity include:

ParameterOptimal RangeImpact on Reaction
BaseNaOH, KOHHigher base strength accelerates enolate formation but risks side reactions
SolventDichloromethane, THFAprotic solvents enhance enolate stability
Temperature0–25°CLower temperatures favor kinetic control and trans-selectivity
Reaction Time4–12 hoursProlonged durations risk epoxide ring-opening

Adjusting the molar ratio of aldehyde to α-haloketone (1:1.2) minimizes unreacted starting material while maintaining stereochemical purity.

Precursor Synthesis and Challenges

The limited commercial availability of 2-methyl-3-nitrobenzaldehyde, a key Darzens substrate, necessitates multi-step synthesis from 3-nitro-o-xylene. Patent literature describes a route involving:

  • Partial oxidation of 3-nitro-o-xylene with 45–50% HNO₃ to 2-methyl-3-nitrobenzoic acid (45–50% yield).

  • Halogenation with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride (95–100% yield).

  • Friedel-Crafts acylation with benzene derivatives to yield 2-methyl-3-nitrobenzophenone.

While this pathway produces advanced intermediates, converting the benzophenone to the required aldehyde remains unexplored in the literature, representing a significant bottleneck.

Q & A

Q. Basic

  • Crystallization : Slow evaporation from ethanol/dichloromethane.
  • Data collection : Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution : SHELXS/SHELXD for phasing and SHELXL for refinement. Critical parameters include R-factors (<5%), displacement parameters, and residual electron density analysis .

How can researchers investigate the acid-catalyzed rearrangement mechanism of this compound?

Q. Advanced

  • Kinetic studies : Measure rate constants under varying pH and temperatures.
  • Isotopic labeling : Use ¹⁸O-labeled epoxide to track oxygen migration via HRMS.
  • Computational modeling : Density functional theory (DFT) calculations (B3LYP/6-31G*) map transition states and intermediates .

What strategies address challenges in refining crystal structures with twinned or low-resolution data?

Q. Advanced

  • Twinning : Use SHELXL’s TWIN and BASF commands to model twin domains.
  • Low-resolution data : Apply restraints on bond lengths/angles and isotropic refinement.
  • High-resolution data : Refine anisotropic displacement parameters. Merging datasets from multiple crystals improves completeness .

What methodologies determine the stereochemical configuration of this compound derivatives?

Q. Advanced

  • X-ray crystallography : Definitive for absolute configuration.
  • Chiral HPLC : Compare retention times with enantiopure standards.
  • Mosher ester analysis : ¹H NMR of diastereomeric esters resolves enantiomers. Example: Stereospecific synthesis of fluorinated oxiranes used X-ray and chiral chromatography .

How should researchers resolve discrepancies between computational predictions and experimental reactivity data?

Q. Advanced

  • Cross-validation : Test multiple DFT functionals (e.g., M06-2X vs. B3LYP).
  • Controlled experiments : Vary substituents to isolate steric/electronic effects.
  • 2D NMR : Resolve assignment ambiguities (e.g., HSQC/COSY for connectivity) .

What experimental approaches optimize the regioselectivity of epoxidation in synthesis?

Q. Advanced

  • Oxidant screening : Compare mCPBA, VO(acac)₂/H₂O₂, and dimethyldioxirane (DMDO).
  • Solvent effects : Polar aprotic solvents (e.g., CH₂Cl₂) favor electron-deficient alkene epoxidation.
  • In-situ monitoring : GC-MS or IR tracks intermediate formation .

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